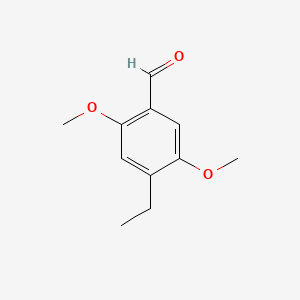

4-Ethyl-2,5-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHCILMQGOZLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345727 | |

| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50505-61-8 | |

| Record name | 2,5-Dimethoxy-4-ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers in medicinal chemistry and organic synthesis. As a derivative of 2,5-dimethoxybenzaldehyde, a well-known precursor in the synthesis of psychedelic phenethylamines of the 2C series, the introduction of a 4-ethyl group offers a strategic modification to explore structure-activity relationships (SAR) and develop novel bioactive compounds. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Melting Point | 46-47 °C | [1] |

| Boiling Point (Predicted) | 319.7 ± 37.0 °C | [1] |

| Density (Predicted) | 1.067 g/cm³ | [1] |

| Appearance | Likely a crystalline solid | Inferred from melting point |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, and slightly soluble in water. | Inferred from 2,5-dimethoxybenzaldehyde |

Synthesis and Mechanistic Considerations

One potential synthetic pathway starts with 1,4-dimethoxybenzene.

Experimental Protocol (Hypothetical):

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add 1,4-dimethoxybenzene.

-

Slowly add ethyl bromide or a similar ethylating agent. The reaction is typically exothermic and should be controlled to prevent polysubstitution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 2-ethyl-1,4-dimethoxybenzene. Purification may be achieved by distillation or column chromatography.

-

-

Vilsmeier-Haack Formylation of 2-Ethyl-1,4-dimethoxybenzene:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

To this reagent, add a solution of 2-ethyl-1,4-dimethoxybenzene in DMF.

-

The reaction mixture is then heated (e.g., on a steam bath) for a specified period. The progress of the reaction should be monitored.[2]

-

After completion, the mixture is cooled and poured into a beaker of ice water and stirred to hydrolyze the intermediate iminium salt.

-

The resulting solid product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like a hexane or ethanol-water mixture.[2]

-

Causality Behind Experimental Choices:

-

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. The use of a Lewis acid catalyst like AlCl₃ is essential to generate the electrophilic ethyl cation. The reaction conditions must be carefully controlled to favor mono-alkylation.

-

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds. The methoxy and ethyl groups on the precursor are activating and direct the formylation to the position para to the ethyl group and ortho to a methoxy group.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted with a high degree of confidence based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm.[3]

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected around δ 3.8-4.0 ppm.

-

Ethyl Protons (-CH₂CH₃): A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected in the upfield region, likely around δ 2.6-2.8 ppm and δ 1.2-1.4 ppm, respectively, showing characteristic J-coupling.[3]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal is expected in the downfield region, around δ 190-195 ppm.[4]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield in this region.

-

Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-60 ppm.[4][5]

-

Ethyl Carbons (-CH₂CH₃): Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons are expected around δ 20-30 ppm and δ 10-15 ppm, respectively.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretch (Ethers): Strong bands are expected in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.

-

Key Fragmentation Patterns:

-

Loss of a hydrogen atom (M-1) from the aldehyde to give a stable acylium ion at m/z = 193.

-

Loss of the ethyl group (M-29) at m/z = 165.

-

Loss of a methoxy group (M-31) at m/z = 163.

-

Cleavage of the formyl group (M-29) is also possible.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its three key functional components: the aldehyde group, the electron-rich aromatic ring, and the methoxy and ethyl substituents.

-

Reactions of the Aldehyde Group: The carbonyl group is electrophilic and readily undergoes nucleophilic addition reactions. This is the basis for many of its synthetic applications, including:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted phenethylamines. This is a critical step in the synthesis of many psychoactive compounds from related benzaldehydes.

-

Condensation Reactions: It can participate in aldol and Claisen-Schmidt condensations with ketones or other aldehydes to form α,β-unsaturated carbonyl compounds.[7]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (4-ethyl-2,5-dimethoxybenzoic acid) using common oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Can be reduced to the corresponding alcohol (4-ethyl-2,5-dimethoxybenzyl alcohol) using reducing agents like sodium borohydride.

-

-

Reactions of the Aromatic Ring: The two methoxy groups and the ethyl group are electron-donating and activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups will influence the position of further substitution.

Applications in Research and Drug Development

The primary value of this compound lies in its potential as a key intermediate in the synthesis of novel compounds for research and drug development.

-

Precursor for Novel Phenethylamines: The most direct application is in the synthesis of 4-ethyl analogs of the 2C family of psychedelic phenethylamines. The parent compound, 2,5-dimethoxybenzaldehyde, is a known precursor to 2C-H, which is then used to synthesize compounds like 2C-B and 2C-I.[8] The introduction of a 4-ethyl group could significantly modulate the pharmacological properties of these molecules, including their receptor binding affinity, potency, and duration of action.

-

Medicinal Chemistry Scaffold: Beyond psychoactive compounds, this molecule can serve as a versatile scaffold for the development of other therapeutic agents. The substituted benzaldehyde motif is found in a variety of biologically active molecules. It can be used to synthesize:

-

Research Chemical: It is considered a useful research chemical for exploring organic synthesis methodologies and creating libraries of novel compounds for high-throughput screening.[1]

Safety and Toxicological Profile

Hazard Identification:

Based on supplier safety data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

General Toxicology of Substituted Benzaldehydes:

While specific toxicological data for the 4-ethyl derivative is not available, studies on substituted benzaldehydes provide valuable insights.

-

Benzaldehydes are considered bioreactive chemicals. Their toxicity is often influenced by their electronic properties, such as dipole moment and polarizability.[11][12]

-

The aldehyde group can act as an electrophile and form Schiff bases with the amino groups of proteins, such as the ε-amino group of lysine residues in enzymes. This interaction can disrupt normal biological function and is a potential mechanism of toxicity.[11]

-

Excessive intake of benzaldehyde and its derivatives can cause irreversible damage to living organisms.[13] The nature and position of substituents on the aromatic ring are critical for their biological activity and toxicity.[14]

Conclusion

This compound is a valuable, albeit not widely studied, chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its structural relationship to known precursors of pharmacologically active compounds makes it a prime candidate for the development of novel psychoactive substances and other therapeutic agents. While a detailed experimental characterization is still needed, its chemical properties, reactivity, and spectroscopic features can be reliably predicted based on established principles and data from analogous compounds. As with any reactive chemical, appropriate safety precautions must be observed during its handling and use. The continued exploration of this and similar substituted benzaldehydes will undoubtedly contribute to the advancement of drug discovery and materials science.

References

- Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (n.d.).

- Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2), 149-156.

- Li, Y., Wang, Y., Sun, H., Li, X., Wang, C., Liu, R., & Lin, H. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology, e23676.

- de Vasconcelos, T. A., da Silva, E. R., de Souza, T. C., de Aquino, T. M., de Faria, A. R., de Castro, E. S., ... & de Souza, M. V. N. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Virtual de Química, 6(2), 267-278.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- PubChem. (n.d.). Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-.

- National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzaldehyde: Human health tier II assessment.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Rhodium.ws.

- ChemicalBook. (n.d.). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016).

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058).

- Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?.

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- Bloom Tech. (2024). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?.

- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum.

- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook.

- ChemicalBook. (n.d.). 4-Ethylbenzaldehyde(4748-78-1) 1H NMR spectrum.

- PubChem. (n.d.). 4-Ethoxy-2,5-dimethoxybenzaldehyde.

- Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde.

- ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE | 50505-61-8.

- Shenzhou Chemical. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?.

- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST WebBook.

- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST WebBook.

- PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde.

- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.

- ResearchGate. (2017).

- MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)

- Sciencemadness.org. (2009).

- LookChem. (n.d.). Cas 121649-02-3,2,5-Dimethoxy-4-(2-methoxy-ethyl)-benzaldehyde.

- Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction.

- Ambeed.com. (n.d.). 50505-61-8 | this compound.

- Maximizing Efficiency: Using 2,5-Dimethoxybenzaldehyde in Organic Synthesis. (n.d.).

Sources

- 1. 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE | 50505-61-8 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-Ethylbenzaldehyde(4748-78-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]

- 6. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. shenzhouchem.com [shenzhouchem.com]

- 10. nbinno.com [nbinno.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositorio.ufc.br [repositorio.ufc.br]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,5-dimethoxybenzaldehyde

Abstract

4-Ethyl-2,5-dimethoxybenzaldehyde is a crucial substituted benzaldehyde derivative that serves as a key intermediate in the synthesis of various psychoactive compounds, most notably the phenethylamine 2C-E.[1][2] Its synthesis requires a strategic approach to introduce the ethyl and formyl groups onto the dimethoxybenzene core with correct regioselectivity. This guide provides a comprehensive overview of the primary and most field-proven synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the multi-step synthesis commencing from 2,5-dimethoxyacetophenone, involving a Clemmensen reduction followed by a Vilsmeier-Haack formylation. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this target molecule.

Introduction and Retrosynthetic Strategy

The molecular architecture of this compound presents a specific substitution pattern on the benzene ring that dictates the synthetic approach. The electron-donating nature of the two methoxy groups at positions 2 and 5 strongly activates the ring towards electrophilic aromatic substitution.[3] The primary challenge lies in the sequential and regioselective introduction of the ethyl group at position 4 and the formyl (aldehyde) group at position 1.

A logical retrosynthetic analysis suggests two main strategies:

-

Formylation of a Pre-ethylated Benzene Ring: This involves first synthesizing the precursor 1-Ethyl-2,5-dimethoxybenzene and then introducing the aldehyde group. This is the most common and reliable approach.

-

Alkylation of a Pre-formylated Benzene Ring: This would involve starting with a suitably substituted 2,5-dimethoxybenzaldehyde and introducing the ethyl group at the 4-position. While theoretically possible, direct Friedel-Crafts alkylation of an aldehyde is generally unsuccessful due to the deactivating nature of the carbonyl group and its tendency to complex with the Lewis acid catalyst.

Therefore, this guide will focus on the first, more practical, and widely documented pathway.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: From 2,5-Dimethoxyacetophenone

This robust two-step pathway begins with the reduction of a commercially available ketone, followed by the introduction of the aldehyde functionality.

Step 1: Synthesis of 1-Ethyl-2,5-dimethoxybenzene via Clemmensen Reduction

The first critical step is the conversion of the acetyl group of 2,5-dimethoxyacetophenone into an ethyl group. The Clemmensen reduction is a classic and effective method for reducing aryl ketones to the corresponding alkanes under harsh acidic conditions using a zinc-mercury amalgam (Zn(Hg)).

Causality of Experimental Choices: The zinc-mercury amalgam is essential; the mercury increases the hydrogen overvoltage on the zinc surface, which is crucial for the reduction mechanism to proceed efficiently. Concentrated hydrochloric acid serves as both the proton source and the medium. The reaction is typically run under reflux for an extended period to ensure complete conversion.

Materials & Reagents:

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| 2,5-Dimethoxyacetophenone | 35.0 g | 0.194 mol | Starting material |

| Mossy Zinc | 140 g | - | Granulated for high surface area |

| Mercuric Chloride (HgCl₂) | 7.0 g | - | Toxic! Handle with extreme caution |

| Concentrated HCl (~37%) | 360 mL (total) | - | Corrosive |

| Water | 175 mL | - | For amalgam prep and reaction medium |

| Toluene | ~100 mL | - | For extraction (optional) |

| Anhydrous Calcium Chloride | ~10 g | - | Drying agent |

Procedure:

-

Amalgam Preparation: In a suitable round-bottom flask (e.g., 1L), combine the mossy zinc (140 g), mercuric chloride (7 g), concentrated HCl (7 mL), and water (175 mL).[4]

-

CAUTION: Mercuric chloride is highly toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Stir the mixture vigorously for 5-10 minutes. The zinc will become coated with a silvery layer of mercury.

-

Decant the aqueous solution carefully, leaving the solid Zn(Hg) amalgam behind.

-

Reduction Reaction: To the flask containing the amalgam, add 263 mL of concentrated HCl and 175 mL of water. Fit the flask with a reflux condenser and an addition funnel.[4]

-

Heat the mixture to a gentle reflux.

-

Over a period of approximately 1 hour, add the 2,5-dimethoxyacetophenone (35 g) dropwise or in small portions to the refluxing mixture.

-

Continue refluxing for 22-24 hours. During this time, add the remaining ~90 mL of concentrated HCl in small portions (e.g., 10 mL every 2-3 hours) to maintain the acidic conditions as the zinc is consumed.[4]

-

Work-up and Purification: After the reflux period, cool the reaction mixture to room temperature. The product will form a separate, oily upper layer.

-

Separate the oily layer using a separatory funnel. If separation is difficult, the mixture can be extracted with toluene.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 65-70°C at 5-7 mmHg.[4] The expected yield is around 40-50%.

Step 2: Formylation of 1-Ethyl-2,5-dimethoxybenzene via Vilsmeier-Haack Reaction

With the ethylated precursor in hand, the final step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds.[5][6] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7]

Causality of Experimental Choices: The Vilsmeier reagent is a milder electrophile than those generated in Friedel-Crafts acylations, making it ideal for highly activated rings like 1-Ethyl-2,5-dimethoxybenzene, thus preventing side reactions.[7] The reaction is directed by the powerful ortho-, para-directing methoxy groups. The formyl group will preferentially add to the less sterically hindered position para to the 2-methoxy group and ortho to the 5-methoxy group, which is the desired C1 position.

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Materials & Reagents:

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| 1-Ethyl-2,5-dimethoxybenzene | 8.0 g | 0.048 mol | Product from Step 1 |

| N,N-Dimethylformamide (DMF) | 11.5 mL | 0.148 mol | Reagent and solvent |

| Phosphorus Oxychloride (POCl₃) | 9.7 mL | 0.105 mol | Corrosive & lachrymator! Handle with care |

| Ice | As needed | - | For cooling and quenching |

| Sodium Acetate or NaOH solution | As needed | - | For neutralization |

| Isopropanol or Ethanol/Water | As needed | - | For recrystallization |

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place the DMF (11.5 mL). Cool the flask in an ice bath to 0-5°C.[8]

-

Vilsmeier Reagent Formation: While stirring vigorously, add the phosphorus oxychloride (9.7 mL) dropwise, ensuring the temperature of the mixture does not exceed 20°C. An exothermic reaction occurs, forming the Vilsmeier reagent, which may appear as a paste-like complex.[9]

-

Aromatic Substitution: Once the addition of POCl₃ is complete and the initial exotherm has subsided, slowly add the 1-Ethyl-2,5-dimethoxybenzene (8.0 g) dropwise to the stirred mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 75°C for 1 hour.[8]

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice (~1.5 kg per mole of starting material) with vigorous stirring.[9]

-

This step quenches the reaction and begins the hydrolysis of the intermediate iminium salt to the final aldehyde.

-

Neutralize the acidic solution to a pH of 6-8 by slowly adding a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.[9] Keep the solution cool during neutralization to prevent the formation of colored byproducts.

-

The product, this compound, should precipitate as a solid.

-

Purification: Filter the solid product by suction, wash thoroughly with cold water, and air-dry.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as isopropanol or an ethanol/water mixture.[8] The pure product is a white or pale yellow solid.

Safety and Handling

-

Mercuric Chloride (HgCl₂): Extremely toxic and environmentally hazardous. All operations involving HgCl₂ must be performed in a fume hood with appropriate PPE. All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a dry atmosphere and within a fume hood.

-

Concentrated Hydrochloric Acid (HCl): Corrosive and gives off harmful vapors. Use with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 2,5-dimethoxyacetophenone. The pathway involves a Clemmensen reduction to form 1-Ethyl-2,5-dimethoxybenzene, followed by a Vilsmeier-Haack reaction to introduce the formyl group. This methodology leverages classic, well-understood organic reactions to build the target molecule with high regioselectivity. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting aldehyde is a valuable building block for further chemical elaboration, particularly in the field of medicinal and neurochemical research.

References

-

Synthesis of 2,5-dimethoxy-1-ethylbenzene. The Hive Newbee Forum. [Online]. Available: [Link]

-

Synthesis of 2,5-Dimethoxytoluene. Scribd. [Online]. Available: [Link]

-

2C-E. Wikipedia. [Online]. Available: [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Online]. Available: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Online]. Available: [Link]

-

2C B Synthesis IceCool. Scribd. [Online]. Available: [Link]

-

Synthesis of 2,5-Dimethoxyallylbenzene. Designer-Drug.com. [Online]. Available: [Link]

-

2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?. Sciencemadness Discussion Board. [Online]. Available: [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Designer-Drug.com. [Online]. Available: [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Erowid. [Online]. Available: [Link]

-

Vilsmeier–Haack reaction. Sciencemadness Discussion Board. [Online]. Available: [Link]

-

4-Ethyl-2,5-dimethoxy-β-phenethylamine (2C-E). American Chemical Society. [Online]. Available: [Link]

- CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof. Google Patents. [Online].

- CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. Google Patents. [Online].

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. WANFANG DATA. [Online]. Available: [Link]

-

4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness.org. [Online]. Available: [Link]

-

ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE and ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE. Organic Syntheses Procedure. [Online]. Available: [Link]

-

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. PubChem. [Online]. Available: [Link]

-

How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?. Knowledge - Bloomtechz. [Online]. Available: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Online]. Available: [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. [Online]. Available: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Online]. Available: [Link]

-

How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions?. Knowledge - Bloomtechz. [Online]. Available: [Link]

- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents. [Online].

-

2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. [Online]. Available: [Link]

-

Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Designer-Drug.com. [Online]. Available: [Link]

-

Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Erowid. [Online]. Available: [Link]

-

2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. LinkedIn. [Online]. Available: [Link]

-

2,5-dimethoxybenzaldehyde. Reddit. [Online]. Available: [Link]

Sources

- 1. 2C-E - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Synthesis of 2,5-dimethoxy-1-ethylbenzene , Hive Newbee Forum [chemistry.mdma.ch]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Ethyl-2,5-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,5-dimethoxybenzaldehyde (CAS No. 50505-61-8), a significant benzaldehyde derivative utilized in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, chemical behavior, analytical characterization, and applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The core focus is to equip professionals with the knowledge to effectively and safely utilize this versatile chemical intermediate, particularly highlighting its role as a key precursor in the synthesis of phenethylamine compounds.

Introduction and Core Characteristics

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring an aldehyde group and two activating methoxy groups, makes it a highly reactive and versatile building block in synthetic chemistry. The ethyl group at the 4-position provides specific steric and electronic properties that are leveraged in the targeted synthesis of complex molecules, most notably within the pharmaceutical and research chemical sectors. Its primary significance lies in its role as a direct precursor to 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a well-known psychoactive compound.[1][2] This relationship underscores the importance of understanding its chemistry for both legitimate research and forensic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 50505-61-8 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Data not widely published; likely a solid at room temperature. | N/A |

| Melting Point | 46-47°C | [3] |

| Boiling Point | ~319.7 °C (Predicted) | [3] |

| Density | ~1.067 g/cm³ (Predicted) | [3] |

| SMILES | O=CC1=CC(OC)=C(CC)C=C1OC | [3] |

| InChI Key | IYHCILMQGOZLJN-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of electrophilic aromatic substitution reactions. A logical and efficient pathway begins with the common starting material 1,4-dimethoxybenzene and proceeds through the introduction of the ethyl and formyl groups.

Conceptual Synthesis Workflow

The most direct approach involves a two-stage electrophilic substitution strategy. First, an acyl group is introduced via Friedel-Crafts acylation, which is then reduced to the target ethyl group. Second, a formyl group is installed, typically via a Vilsmeier-Haack reaction, which is highly effective for electron-rich aromatic systems.[4][5][6][7]

Field-Proven Synthesis Protocol

This protocol describes the Vilsmeier-Haack formylation of the precursor 1-Ethyl-2,5-dimethoxybenzene. The Vilsmeier-Haack reaction is chosen for its efficacy in formylating electron-rich aromatic rings like dialkoxybenzenes.[5][7] The reaction proceeds by forming the "Vilsmeier reagent," a chloroiminium ion, which acts as the electrophile.[7]

Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethoxybenzene

-

Materials:

-

1-Ethyl-2,5-dimethoxybenzene (1 mole equivalent)

-

Phosphorus oxychloride (POCl₃) (1.2 mole equivalents)

-

N,N-Dimethylformamide (DMF) (3 mole equivalents, serves as reagent and solvent)

-

Ice-water bath

-

Sodium acetate solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard reaction glassware with a dropping funnel and nitrogen inlet

-

-

Procedure:

-

Reagent Preparation (Causality): In a three-necked flask under a nitrogen atmosphere, cool the N,N-Dimethylformamide (DMF) to 0°C using an ice-water bath. The cooling is critical to control the highly exothermic reaction that forms the Vilsmeier reagent.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition. The reaction between DMF and POCl₃ generates the electrophilic chloroiminium salt (Vilsmeier reagent).[7]

-

Electrophilic Attack: After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature. Then, add 1-Ethyl-2,5-dimethoxybenzene dropwise. The electron-rich aromatic ring attacks the Vilsmeier reagent. The methoxy groups strongly direct the substitution to the para position relative to the ethyl group.

-

Reaction Progression: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Heating provides the necessary activation energy to drive the substitution to completion.

-

Workup - Hydrolysis: Cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with stirring. This step hydrolyzes the intermediate iminium ion to the final aldehyde product and quenches any remaining reactive species.

-

Neutralization and Extraction: Neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its aldehyde functional group. This makes it a prime candidate for condensation reactions, particularly the Henry (nitroaldol) reaction, which is the cornerstone of its application in phenethylamine synthesis.[8][9][10]

The Henry Reaction: Gateway to Phenethylamines

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[8][9] For this compound, reaction with nitromethane yields 1-(4-ethyl-2,5-dimethoxyphenyl)-2-nitroethanol. This product is a critical intermediate; the nitro group can be readily reduced to a primary amine to complete the synthesis of the corresponding phenethylamine (2C-E).[1][2]

Sources

- 1. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Henry Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Data of 4-Ethyl-2,5-dimethoxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethyl-2,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. This document offers a detailed interpretation of predicted and analogous spectroscopic data, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its specific substitution pattern—an ethyl group at the C4 position and two methoxy groups at C2 and C5—gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage high-quality predicted data and draw upon established data from closely related analogs. This approach not only provides a robust characterization of the target molecule but also illustrates the power of applying fundamental spectroscopic principles to structural elucidation.

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic characteristics. The key features include:

-

Aromatic Ring: A benzene ring with a 1,2,4,5-tetrasubstitution pattern.

-

Aldehyde Group (-CHO): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.

-

Methoxy Groups (-OCH₃): Two electron-donating groups that influence the electron density of the ring.

-

Ethyl Group (-CH₂CH₃): An alkyl substituent.

The interplay of these functional groups creates a distinct set of signals in each spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.3 | Singlet | 1H | Aromatic H |

| ~6.9 | Singlet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.7 | Quartet | 2H | Ethyl (-CH₂) |

| ~1.2 | Triplet | 3H | Ethyl (-CH₃) |

Interpretation and Rationale

-

Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift.

-

Aromatic Protons (~7.3 and ~6.9 ppm): The two aromatic protons are in different chemical environments. The proton at C6 is deshielded by the adjacent aldehyde group, while the proton at C3 is influenced by the two flanking methoxy groups. This results in two distinct singlets.

-

Methoxy Protons (~3.9 and ~3.8 ppm): The two methoxy groups are in slightly different electronic environments, leading to two separate singlets.

-

Ethyl Group Protons (~2.7 and ~1.2 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to the aromatic ring and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde (C=O) |

| ~155-160 | Aromatic C-O |

| ~125-135 | Aromatic C-Et |

| ~110-120 | Aromatic C-H |

| ~55-56 | Methoxy (-OCH₃) |

| ~25 | Ethyl (-CH₂) |

| ~15 | Ethyl (-CH₃) |

Interpretation and Rationale

-

Carbonyl Carbon (~190 ppm): The carbon of the aldehyde group is significantly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons attached to the electronegative oxygen atoms of the methoxy groups are the most deshielded among the ring carbons. The carbon attached to the ethyl group and the carbons bearing hydrogen atoms will have distinct chemical shifts.

-

Methoxy Carbons (~55-56 ppm): The carbons of the two methoxy groups are expected to have very similar chemical shifts.

-

Ethyl Group Carbons (~25 and ~15 ppm): The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2850 | C-H stretch | Alkyl (Ethyl) |

| ~2830-2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Methoxy |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group and the sp² hybridized carbon of the aldehyde group.

-

C=O Stretching: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.

-

C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretching: Strong bands in the 1250-1030 cm⁻¹ region are indicative of the C-O stretching vibrations of the two methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₄O₃, MW = 194.23).

-

Loss of a Hydrogen Radical (M-1): A peak at m/z [M-1]⁺ is often observed for aldehydes, resulting from the loss of the aldehydic proton.

-

Loss of an Ethyl Radical (M-29): Fragmentation involving the loss of the ethyl group (-CH₂CH₃) would result in a significant peak at m/z [M-29]⁺.

-

Loss of a Methoxy Radical (M-31): Cleavage of a methoxy group (-OCH₃) would lead to a peak at m/z [M-31]⁺.

-

Benzoyl Cation Fragments: Further fragmentation can lead to the formation of various substituted benzoyl cations.

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (e.g., 0 to 220 ppm). A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data and analysis of analogous compounds. The interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive understanding of the molecule's structural features. The provided protocols serve as a practical reference for the experimental acquisition of such data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

As this guide is based on predicted data and general spectroscopic principles, specific literature references for the experimental data of this compound are not available. The interpretations are based on established principles found in standard spectroscopy textbooks and data from chemical databases for analogous compounds.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Structural Analogs of 4-Ethyl-2,5-dimethoxybenzaldehyde: Synthesis, Pharmacology, and Structure-Activity Relationships

Introduction: The 2,5-Dimethoxyphenyl Scaffold as a Privileged Motif for Serotonergic Ligands

The 2,5-dimethoxyphenyl moiety represents a cornerstone in the exploration of serotonergic ligands, particularly those targeting the serotonin 2A receptor (5-HT2A). This receptor, a G protein-coupled receptor (GPCR), is a key player in a vast array of neurological processes, and its modulation is of significant interest in the fields of neuroscience and drug development.[1][2] The substitution pattern of the phenyl ring, especially at the 2, 4, and 5 positions, profoundly influences the affinity and functional activity of these ligands.

This guide focuses on the structural analogs derived from 4-Ethyl-2,5-dimethoxybenzaldehyde. This specific benzaldehyde serves as a crucial precursor to the psychedelic phenethylamine known as 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine), a compound first synthesized by Alexander Shulgin.[3][4] The exploration of analogs of this family, often referred to as the "2C-series," provides a compelling case study in structure-activity relationships (SAR) and the rational design of receptor-targeted compounds.[3][5]

By systematically modifying the substituent at the 4-position of the 2,5-dimethoxybenzaldehyde core, a diverse library of phenethylamines can be generated. This allows for a detailed investigation into how factors such as substituent size, lipophilicity, and electronic properties impact interaction with the 5-HT2A receptor and related subtypes. This guide will provide a comprehensive overview of the synthetic strategies employed to create these analogs, a detailed analysis of their pharmacological profiles, and a discussion of the key SAR principles that have emerged from their study.

Synthetic Strategies: From Benzaldehyde Precursors to Bioactive Phenethylamines

The synthesis of 4-substituted-2,5-dimethoxyphenethylamines typically follows a convergent strategy, beginning with the appropriately substituted 2,5-dimethoxybenzaldehyde. This section will detail the key synthetic transformations, explaining the rationale behind the chosen methodologies.

Synthesis of the Core Intermediate: 4-Substituted-2,5-dimethoxybenzaldehyde

The common starting point for many analogs is 2,5-dimethoxybenzaldehyde, which can be synthesized from p-methoxyphenol.[6] A crucial step in generating diversity is the selective introduction of a substituent at the 4-position. A widely used and effective method is the bromination of 2,5-dimethoxybenzaldehyde.

Rationale for Bromination: Bromination at the 4-position provides a versatile chemical handle. The resulting 4-bromo-2,5-dimethoxybenzaldehyde is a stable, crystalline solid that can be readily purified.[7][8] The bromine atom can then be displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups.

A general workflow for the synthesis of the 4-bromo intermediate and its subsequent conversion to other analogs is depicted below.

Caption: General synthetic route to 4-substituted-2,5-dimethoxybenzaldehydes.

For the synthesis of the title compound's precursor, this compound, a common approach involves a cross-coupling reaction, such as a Suzuki or Kumada coupling, with the 4-bromo derivative. Alternatively, Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by reduction can be employed.

Elongation to the Phenethylamine: The Henry Reaction and Reduction

The conversion of the substituted benzaldehyde to the target phenethylamine is a cornerstone of this chemical class's synthesis, famously detailed in Alexander Shulgin's "PiHKAL".[9] This two-step process involves a Henry reaction followed by reduction.

The Henry Reaction (Nitroaldol Condensation): The benzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding β-nitrostyrene.[10][11] This reaction is robust and generally proceeds in good yield. The choice of a base and solvent can be optimized to maximize the yield and minimize side reactions.[12]

Reduction of the Nitrostyrene: The final and critical step is the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene to form the primary amine of the phenethylamine.[13][14] Several reducing agents can accomplish this transformation, with the choice often depending on the desired scale, available equipment, and the presence of other functional groups.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and commonly used reducing agent for this purpose.[14] It efficiently reduces both the nitro group and the double bond. However, it is highly reactive, requires anhydrous conditions, and can be dangerous to handle on a large scale.

-

Sodium Borohydride (NaBH₄) and Copper(II) Chloride (CuCl₂): This combination offers a milder and safer alternative to LiAlH₄.[15][16] The reaction can often be performed in alcoholic solvents without the need for an inert atmosphere. This system has been shown to be effective for a variety of substituted nitrostyrenes.[15][16]

The overall synthetic workflow from the benzaldehyde to the final phenethylamine is illustrated below.

Caption: General two-step synthesis of 2C-series phenethylamines.

Pharmacology and Mechanism of Action

The primary pharmacological target for the psychedelic effects of the 2C-series of compounds is the serotonin 5-HT2A receptor.[17] These compounds act as agonists or partial agonists at this receptor.[18] The 5-HT2A receptor is highly expressed in the cerebral cortex, particularly in pyramidal neurons, and plays a crucial role in cognitive and perceptual processes.[1]

Upon agonist binding, the 5-HT2A receptor, which is coupled to Gq/G11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, ultimately resulting in neuronal excitation.

Caption: Simplified 5-HT2A receptor signaling cascade.

While the 5-HT2A receptor is the primary target, many of these analogs also show affinity for the closely related 5-HT2B and 5-HT2C receptors.[2][19] Activity at the 5-HT2C receptor may contribute to some of the compounds' effects, while chronic activation of the 5-HT2B receptor is associated with a risk of cardiac valvulopathy, making selectivity for 5-HT2A over 5-HT2B a critical parameter in drug design.[20]

Structure-Activity Relationships (SAR)

The systematic modification of the 4-position substituent on the 2,5-dimethoxyphenethylamine scaffold has provided a wealth of information on the structural requirements for 5-HT2A receptor agonism.

| Compound | 4-Position Substituent (R) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Notes |

| 2C-H | -H | ~1000 | >1000 | Low potency |

| 2C-D | -CH₃ | ~200 | ~100 | Moderate potency |

| 2C-E | -CH₂CH₃ | ~50 | ~20 | Potent, considered one of the "magical half-dozen" by Shulgin [17] |

| 2C-P | -CH₂CH₂CH₃ | ~30 | ~10 | High potency, longer duration |

| 2C-B | -Br | ~80 | ~30 | Potent, well-known psychedelic[19] |

| 2C-I | -I | ~40 | ~15 | Potent, similar to 2C-B |

| 2C-TFM | -CF₃ | ~60 | ~25 | Potent, demonstrates tolerance of electron-withdrawing groups |

| 2C-O-4 | -OCH₂CH₂CH₂CH₃ | >1000 | >1000 | Inactive in humans, likely due to metabolism[21] |

Note: The values in the table are approximate and collated from various sources for comparative purposes. Absolute values can vary between different assays and laboratories.

From this data, several key SAR principles can be derived:

-

Size and Lipophilicity at the 4-Position: There is a clear trend that increasing the size and lipophilicity of the 4-position substituent from hydrogen (2C-H) to small alkyl groups (2C-D, 2C-E, 2C-P) or halogens (2C-B, 2C-I) significantly increases potency at the 5-HT2A receptor.[19][22] This suggests the presence of a hydrophobic pocket in the receptor's binding site that accommodates these groups.

-

Optimal Alkyl Chain Length: Potency appears to peak with ethyl (2C-E) and propyl (2C-P) substituents. Longer alkyl chains may lead to a decrease in activity or altered pharmacological properties.

-

Halogens as Effective Substituents: The bromo (2C-B) and iodo (2C-I) analogs are potent 5-HT2A agonists, demonstrating that halogens are well-tolerated in the 4-position hydrophobic pocket.

-

Electron-Withdrawing Groups: The trifluoromethyl group (2C-TFM) also confers high potency, indicating that purely electronic effects are not the primary driver of activity and that the receptor can accommodate electron-withdrawing substituents.[19]

-

Metabolic Stability: The inactivity of some alkoxy analogs like 2C-O-4, despite having a lipophilic substituent, highlights the importance of metabolic stability.[21] These compounds may be rapidly metabolized, preventing them from reaching the target receptor in sufficient concentrations.

Experimental Protocols

The following protocols are representative examples for the synthesis of key compounds in this class. They are intended for informational purposes for qualified researchers.

Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

Rationale: This protocol uses bromine in acetic acid, a classic and reliable method for the selective bromination of activated aromatic rings.[7][23] Acetic acid serves as a polar solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution. The reaction is quenched with water to precipitate the less soluble product.

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (70 mL). Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of bromine (3.4 mL, 66.2 mmol) in glacial acetic acid (30 mL).

-

Slowly add the bromine solution dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A white or pale yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from isopropanol or ethanol to yield 4-bromo-2,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.

-

Expected Yield: 70-85%

-

Characterization: Melting point and NMR spectroscopy should be used to confirm the structure and purity.

-

Protocol 2: Synthesis of 2-(4-Ethyl-2,5-dimethoxyphenyl)-1-nitroethene

Rationale: This is a standard Henry reaction using ammonium acetate as the base and catalyst. The reaction is typically run at reflux in a solvent like glacial acetic acid to drive the condensation and subsequent dehydration to the nitrostyrene.

Procedure:

-

To a round-bottom flask, add this compound (5.0 g, 25.7 mmol), nitromethane (15 mL, 278 mmol), and ammonium acetate (2.0 g, 25.9 mmol).

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water (200 mL). A yellow precipitate will form.

-

Collect the crude nitrostyrene by vacuum filtration and wash with water.

-

Recrystallize the product from a suitable solvent such as methanol or isopropanol to obtain bright yellow crystals.

-

Expected Yield: 60-75%

-

Characterization: Confirm structure and purity via melting point and NMR spectroscopy.

-

Protocol 3: Synthesis of 2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine) via LiAlH₄ Reduction

Rationale: LiAlH₄ is a potent reducing agent capable of converting the nitrostyrene directly to the phenethylamine in a single step. Anhydrous THF is a common solvent, and the reaction requires careful, slow addition of the nitrostyrene to the hydride slurry to control the exothermic reaction. An acidic workup protonates the resulting amine, allowing for extraction into the aqueous phase, followed by basification and extraction of the freebase product.

Procedure:

-

Warning: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (3.0 g, 79 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

-

Dissolve the 2-(4-ethyl-2,5-dimethoxyphenyl)-1-nitroethene (4.0 g, 16.9 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the nitrostyrene solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (3 mL), 15% NaOH solution (3 mL), and then water again (9 mL). A granular white precipitate of aluminum salts should form.

-

Filter the mixture and wash the precipitate with additional THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2C-E freebase as an oil.

-

The product can be further purified by vacuum distillation or by conversion to a hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in isopropanol.

-

Expected Yield: 50-70%

-

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

-

Conclusion

The structural analogs of this compound represent a rich field of study for understanding the molecular determinants of ligand-receptor interactions at the serotonin 5-HT2A receptor. The synthetic routes to these compounds are well-established and allow for systematic modifications, particularly at the 4-position of the phenyl ring. The resulting structure-activity relationships demonstrate a clear correlation between the physicochemical properties of the 4-substituent and the pharmacological potency of the final phenethylamine. This body of knowledge not only provides fundamental insights into receptor pharmacology but also serves as a valuable guide for the design of novel ligands with tailored selectivity and functional activity profiles for potential therapeutic applications.

References

- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

- Ho, B. T., et al. (1970). Analogs of amphetamine. 4. 2,5-Dimethoxy-4-alkyl- and 2,5-dimethoxy-4-alkoxyamphetamines. Journal of Medicinal Chemistry, 13(1), 26–30.

-

2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

- Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(9), 7224–7244.

-

Affinities of New Compounds for the Human 5-HT2A and 5-HT2C Receptors and Their In Vivo Psychedelic-Like Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2C-E - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.

- Egan, C. T., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(12), 2936–2945.

- Røsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.

-

Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]

- Papaseit, E., et al. (2020). Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology, 11, 359.

- Fuller, D. (2011). The 2C-phenethylamines Have Arrived. Forensic Toxicology Consultant.

- Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]

- Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.

-

Acute Effects of 2C-E in Humans: An Observational Study. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

- D'Andrea, L., & Kristensen, J. L. (2021). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org. Retrieved January 21, 2026, from [Link]

-

Henry reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Nitrostyrene reduction. (2019). Reddit. Retrieved January 21, 2026, from [Link]

- Van Oekelen, D., et al. (2003). 5-HT2A and 5-HT2C receptors and their atypical regulation properties. Life Sciences, 72(22), 2429–2449.

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

- Ahmad, F. B. H., & Bruce, J. M. (1985). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 8(2), 235-238.

-

Reduction of Nitrostyrenes using Red-Al. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

-

2,5-Dimethoxy-4-propylamphetamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

What Is 2C-E? | 2C-E Abuse & Effects. (2024). Greenhouse Treatment Center. Retrieved January 21, 2026, from [Link]

- Gems, D. (1998).

-

Green Chemistry. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

- D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed.

Sources

- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A and 5-HT2C receptors and their atypical regulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 4. 2C-E - Wikipedia [en.wikipedia.org]

- 5. forensictoxicologyconsultant.com [forensictoxicologyconsultant.com]

- 6. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. PiHKAL - Wikipedia [en.wikipedia.org]

- 10. scirp.org [scirp.org]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Reduction of Nitrostyrenes using Red-Al [erowid.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute Effects of 2C-E in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

The Bioactive Landscape of Substituted Benzaldehydes: From Molecular Structure to Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates in a vast array of industrial and scientific applications, from pharmaceuticals and agrochemicals to fragrances and dyes.[1] Their significance stems from a unique combination of a reactive aldehyde functional group and a tunable aromatic ring, which allows for extensive structural diversification.[1] This inherent versatility makes the benzaldehyde scaffold a fertile ground for the discovery of novel bioactive molecules.

This guide provides an in-depth exploration of the biological activities of substituted benzaldehydes, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying principles of their bioactivity. By understanding the causality behind experimental design and the nuances of structure-activity relationships, we can more effectively harness the therapeutic potential of this remarkable chemical family. This document will navigate from the fundamental chemical properties and structure-activity relationships to specific biological activities, validated experimental protocols for screening, and their applications in modern drug discovery.

Chapter 1: Decoding the Structure-Activity Relationship (SAR)

The concept of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, positing that the biological activity of a compound is directly related to its molecular structure.[2] For benzaldehyde derivatives, the key to unlocking or modulating a specific biological response lies in the strategic placement of various substituents on the benzene ring. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[1]

The aldehyde moiety (-CHO) itself is a primary site of reactivity, readily participating in nucleophilic additions and condensation reactions, which is often crucial for interaction with biological macromolecules.[1] However, the substituents on the aromatic ring dictate the molecule's overall character and, consequently, its biological profile.

Caption: Logical relationship between the core scaffold, substituents, and resulting bioactivity.

Table 1: Influence of Substituents on the Biological Activity of Benzaldehydes

| Substituent | Position | Observed Biological Activity | Mechanistic Insight / Causality | References |

| Hydroxyl (-OH) | ortho | Potent Antifungal | The ortho-hydroxyl group is believed to increase the compound's ability to disrupt the fungal antioxidation system, possibly through enhanced redox cycling. | [3][4][5] |

| para | Antimicrobial, Antioxidant | Enhances radical scavenging activity. In antimicrobial contexts, it mimics phenolic compounds that disrupt cell membranes.[6][7] | [6][7][8] | |

| Dihydroxy (-OH)₂ | 2,3- / 2,5- | Antimicrobial, Antioxidant | The number and position of hydroxyl groups are directly related to antioxidant capacity. Dihydroxy compounds are potent electron donors.[9][10] | [9][10][11] |

| Trifluoromethyl (-CF₃) | meta | Enhanced Pharmaceutical & Agrochemical Activity | A powerful electron-withdrawing group that increases lipophilicity and metabolic stability, improving binding affinity and pharmacokinetic properties. | [1] |

| Halogens (e.g., -Cl) | Various | Anticancer, Antimicrobial | Increases lipophilicity, potentially enhancing cell membrane penetration. Can participate in halogen bonding with biological targets. | [12][13] |

| Methoxy (-OCH₃) | Various | Antioxidant, Antiaflatoxigenic | Modulates electronic properties and can contribute to radical scavenging, though often less effectively than a free hydroxyl group. | [14] |

Chapter 2: Major Biological Activities & Mechanistic Insights

The structural diversity of substituted benzaldehydes translates into a wide spectrum of biological activities. Understanding the mechanisms through which these compounds exert their effects is crucial for their rational design as therapeutic agents.

Antimicrobial and Antifungal Activity

A significant body of research points to the efficacy of substituted benzaldehydes against a range of microbial and fungal pathogens.[6][9][12] A primary mechanism of action, particularly for antifungal activity, is the disruption of the pathogen's cellular antioxidation system.[3][4][5]

Natural phenolic compounds, including many hydroxybenzaldehydes, can act as redox cyclers. This process destabilizes the cellular redox homeostasis by generating reactive oxygen species (ROS), overwhelming the pathogen's antioxidant defenses (e.g., superoxide dismutases, glutathione reductase) and leading to cell death.[3][5] This targeted disruption makes these compounds not only effective antifungals on their own but also potent chemosensitizing agents that can enhance the efficacy of conventional antifungal drugs.[3][4][5]

Caption: Proposed antifungal mechanism via disruption of cellular antioxidation.

Anticancer and Cytotoxic Properties